![molecular formula C19H28O4 B12780043 Oxandrolone secoacid anhydride CAS No. 313047-21-1](/img/no-structure.png)
Oxandrolone secoacid anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxandrolone secoacid anhydride is a synthetic derivative of oxandrolone, an anabolic steroid known for its muscle-building properties. This compound is primarily used in medical and scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxandrolone secoacid anhydride typically involves several steps. One common method includes the bromination of 17-beta-hydroxy-17-alpha-methyl-5-alpha-androstan-3-one, followed by dehydrobromination, ozonolysis, and reductocyclization . The reaction conditions often involve the use of reagents such as N-bromosuccinimide, lithium bromide, and sodium borohydride in solvents like dimethylformamide (DMF) and methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common to separate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Oxandrolone secoacid anhydride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Reagents like ozone and sodium hydroxide in methanol are used for oxidative cleavage.
Substitution: Bromination and dehydrobromination reactions involve reagents such as N-bromosuccinimide and lithium bromide.
Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .
Wissenschaftliche Forschungsanwendungen
Oxandrolone secoacid anhydride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Explored for its potential in treating conditions like muscle wasting and osteoporosis.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Oxandrolone: A synthetic anabolic steroid with similar muscle-building properties.
Methandienone: Another anabolic steroid known for its strong anabolic effects.
Stanozolol: A synthetic steroid with both anabolic and androgenic properties.
Uniqueness: Oxandrolone secoacid anhydride is unique due to its specific chemical structure, which allows for targeted interactions with androgen receptors. This specificity results in fewer side effects compared to other anabolic steroids . Additionally, its unique synthetic route and reaction conditions make it a valuable compound for research and industrial applications .
Eigenschaften
313047-21-1 | |
Molekularformel |
C19H28O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(1S,3aS,3bS,5aS,9aS,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-3,3a,3b,4,5,5a,6,9b,10,11-decahydro-2H-indeno[4,5-h]isochromene-7,9-dione |
InChI |
InChI=1S/C19H28O4/c1-17-8-6-14-12(13(17)7-9-18(17,2)22)5-4-11-10-15(20)23-16(21)19(11,14)3/h11-14,22H,4-10H2,1-3H3/t11-,12-,13-,14-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
ZKJWOAPAPQKMIK-VWJMYWFESA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C(=O)OC(=O)C4)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(C(=O)OC(=O)C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.